

# **Evaluating ART0380 in ATM-Negative Tumors: A Comparative Clinical Analysis**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the clinical activity of **ART0380**, a selective Ataxia telangiectasia and Rad3-related (ATR) inhibitor, in tumors with Ataxia-Telangiectasia Mutated (ATM) deficiency. The performance of **ART0380** is objectively compared with other therapeutic alternatives, supported by available clinical trial data and detailed experimental methodologies.

## Introduction to Synthetic Lethality in ATM-Deficient Cancers

ATM and ATR are crucial kinases in the DNA Damage Response (DDR) pathway. While ATM primarily responds to double-strand breaks, ATR is activated by single-strand DNA breaks and replication stress.[1] In cancer cells with a loss-of-function mutation in the ATM gene, the ATR pathway becomes the primary mechanism for managing DNA damage and replication stress, creating a dependency.[1] This vulnerability allows for a "synthetic lethality" approach, where inhibiting ATR in ATM-deficient cancer cells leads to catastrophic DNA damage and selective tumor cell death, while sparing healthy cells with functional ATM.[1] **ART0380**, also known as alnodesertib, is an oral, selective small molecule inhibitor of ATR designed to exploit this synthetic lethal relationship.[2][3]

### **ART0380: Clinical Activity and Mechanism of Action**



**ART0380** is being investigated in the STELLA Phase 1/2a clinical trial (NCT04657068) in combination with low-dose irinotecan, a topoisomerase I inhibitor that induces replication stress, thereby amplifying the synthetic lethal effect.[4][5] The rationale for this combination is to enhance the replication stress in tumor cells, making them even more susceptible to ATR inhibition.[5]

### Signaling Pathway of ATR Inhibition in ATM-Negative Tumors







Click to download full resolution via product page

Caption: ATM/ATR signaling in normal vs. ATM-deficient cells treated with ART0380.

### **Clinical Performance of ART0380**

The STELLA trial has shown promising results for **ART0380** in combination with low-dose irinotecan in patients with advanced solid tumors.



| Patient Population              | Overall Response<br>Rate (ORR) | Median Duration of Response (mDoR) | Reference |
|---------------------------------|--------------------------------|------------------------------------|-----------|
| ATM-negative                    | 50%                            | 5.7 months                         | [4][6]    |
| ATM-deficient (negative or low) | 37%                            | Not Reported                       | [4][6]    |
| ATM-low                         | 22%                            | Not Reached                        | [6]       |

## **Comparison with Alternative ATR Inhibitors**

Several other ATR inhibitors are in clinical development, targeting similar patient populations. Direct comparison is challenging due to variations in trial design, patient populations, and whether they are administered as monotherapy or in combination.



| Drug                          | Trial Phase           | Patient<br>Population                     | Key Efficacy<br>Data                                                                                                      | Reference |
|-------------------------------|-----------------------|-------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|-----------|
| Ceralasertib<br>(AZD6738)     | Phase 2<br>(PLANETTE) | ATM mutant<br>advanced solid<br>tumors    | In a Phase 1 trial with olaparib, 1 of 5 patients with ATM mutations had a complete response.                             | [7]       |
| Berzosertib<br>(M6620/VX-970) | Phase 1               | ATM mutant solid<br>tumors                | In combination with irinotecan, 2 partial responses were observed in patients with pancreatic cancer and ATM alterations. | [8]       |
| Elimusertib<br>(BAY1895344)   | Phase 1b              | Advanced solid<br>tumors with ATM<br>loss | 9% partial response rate and 56% stable disease in patients with ATM loss.                                                | [5]       |

## **Comparison with PARP Inhibitors**

Poly (ADP-ribose) polymerase (PARP) inhibitors are another class of drugs that exploit synthetic lethality in tumors with DNA repair deficiencies. While approved for BRCA-mutated cancers, their efficacy in ATM-deficient tumors is also under investigation.



| Drug        | Trial Phase                      | Patient<br>Population                                                            | Key Efficacy<br>Data                                                                                                                                      | Reference |
|-------------|----------------------------------|----------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Olaparib    | Preclinical/Clinic<br>al         | ATM-deficient<br>lymphoid and<br>colorectal<br>cancers                           | Preclinical studies show sensitivity in ATM-deficient cell lines. Some clinical benefit observed in gastric and prostate cancers with low ATM expression. | [4][9]    |
| Talazoparib | Phase 2<br>(JAVELIN<br>BRCA/ATM) | Advanced solid<br>tumors with ATM<br>defect (in<br>combination with<br>avelumab) | Trial ongoing.                                                                                                                                            |           |
| Rucaparib   | Phase 2<br>(TRITON2)             | mCRPC with ATM alterations                                                       | 0% response rate in men with ATM or CDK12 alterations.                                                                                                    | [10]      |

# Experimental Protocols ART0380 (STELLA Trial - NCT04657068)

- Study Design: A Phase 1/2a, open-label, multi-center study.[11]
- Patient Population: Patients with advanced or metastatic solid tumors, including a cohort with tumors that do not express ATM protein as determined by immunohistochemistry (IHC).[11]
- Treatment Regimen: **ART0380** administered orally in combination with low-dose irinotecan. The recommended Phase 2 dose (RP2D) is **ART0380** (200mg) on days 1-3 and 8-10, and irinotecan (60mg/m²) on days 1 and 8 of a 21-day cycle.[4]



Primary Objectives: To assess the safety, tolerability, and preliminary efficacy of ART0380.
 [11]

## Generalized Experimental Workflow for Evaluating ATR Inhibitors







Click to download full resolution via product page

Caption: Generalized experimental workflow for clinical evaluation of ATR inhibitors.

### Conclusion

**ART0380**, in combination with low-dose irinotecan, has demonstrated significant clinical activity in patients with ATM-negative solid tumors, showing a promising 50% overall response rate in this heavily pre-treated population.[4][6] This provides strong evidence for the synthetic lethality strategy targeting the ATR pathway in ATM-deficient cancers.

Compared to other ATR inhibitors in development, **ART0380**'s data in a specifically defined ATM-negative population appears robust. However, cross-trial comparisons should be made with caution due to differing methodologies. While PARP inhibitors have shown efficacy in some ATM-deficient settings, their benefit in solid tumors with ATM loss is less clear, and in some cases, such as prostate cancer, ATR inhibitors may be more effective.[10]

Further investigation, including randomized controlled trials, is necessary to definitively establish the position of **ART0380** in the treatment landscape for ATM-negative cancers. The ongoing and planned expansion studies for **ART0380** will be crucial in providing more mature data and further clarifying its clinical benefit.[4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
- 3. Efficacy of ATR Kinase Inhibitor Elimusertib Monotherapy or Combination in Tumors with DNA Damage Response Pathway and Other Genomic Alterations - PMC [pmc.ncbi.nlm.nih.gov]







- 4. ATM-Deficient Colorectal Cancer Cells Are Sensitive to the PARP Inhibitor Olaparib PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ASCO American Society of Clinical Oncology [asco.org]
- 8. Phase 1 clinical trial of the ataxia telangiectasia and Rad3-related inhibitor berzosertib
  with irinotecan in patients with advanced solid tumors (ETCTN 9938) PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 9. ATM-deficiency sensitizes Mantle Cell Lymphoma cells to PARP-1 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Evaluating ART0380 in ATM-Negative Tumors: A Comparative Clinical Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620159#evaluating-the-clinical-activity-of-art0380-in-atm-negative-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com